

# Ki 23057 CAS number and molecular weight

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## Compound of Interest

Compound Name: **Ki 23057**

Cat. No.: **B1683903**

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A technical guide to **Ki 23057**, a potent FGFR2 inhibitor with promising therapeutic applications in oncology.

## Chemical and Physical Properties

**Ki 23057** is a small molecule inhibitor targeting Fibroblast Growth Factor Receptor 2 (FGFR2). Its chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	516523-31-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C30H35N3O4	<a href="#">[1]</a>
Molecular Weight	501.6 g/mol	<a href="#">[1]</a>
IUPAC Name	2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol	<a href="#">[1]</a>
Synonyms	KI-23057, 5ZH5NA7ZMF	<a href="#">[1]</a>

## Mechanism of Action and Signaling Pathway

**Ki 23057** functions as a selective inhibitor of FGFR2, a receptor tyrosine kinase. The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a

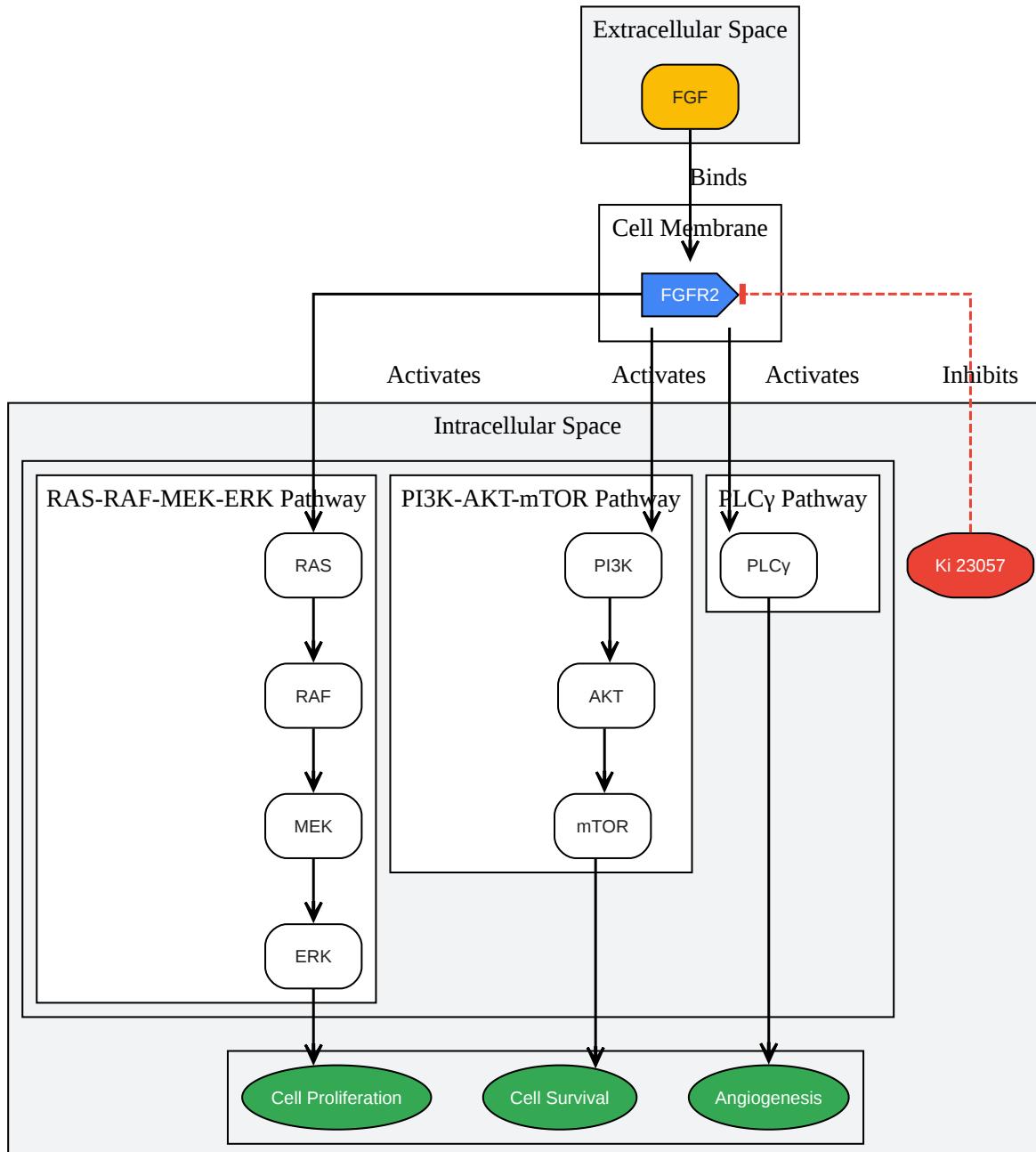
cascade of downstream signaling pathways that are crucial for cell proliferation, survival, differentiation, and angiogenesis.

The primary signaling pathways activated by FGFR2 include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
- PI3K-AKT-mTOR Pathway: This pathway plays a key role in cell survival, growth, and metabolism.
- PLC $\gamma$  Pathway: This pathway is involved in cell motility and calcium signaling.

By inhibiting the kinase activity of FGFR2, **Ki 23057** effectively blocks these downstream signaling cascades, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells that are dependent on FGFR2 signaling.

Below is a diagram illustrating the FGFR2 signaling pathway and the point of inhibition by **Ki 23057**.



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FGFR2 signaling pathway and **Ki 23057** inhibition.

## Experimental Protocols

The following are generalized protocols for experiments commonly performed to evaluate the efficacy of **Ki 23057**.

### Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of **Ki 23057** on the proliferation of cancer cells.

Methodology:

- Cell Seeding: Plate cancer cells (e.g., gastric cancer cell lines) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **Ki 23057** (e.g., 0.1, 1, 10, 100  $\mu$ M) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC<sub>50</sub> value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.

### Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in the FGFR2 signaling pathway to confirm the mechanism of action of **Ki 23057**.

Methodology:

- Cell Lysis: Treat cells with **Ki 23057** as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR2, FGFR2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry Analysis: Quantify the band intensities using image analysis software.

Below is a diagram illustrating the general workflow for a Western Blot experiment.



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General workflow for Western Blot analysis.

## Therapeutic Potential

**Ki 23057** has shown potential as a therapeutic agent for cancers with aberrant FGFR2 signaling, particularly in drug-resistant gastric cancer. Studies have indicated that **Ki 23057** can

enhance the chemosensitivity of drug-resistant gastric cancer cell lines when used in combination with other chemotherapeutic drugs.<sup>[2]</sup> The synergistic effect is believed to be mediated through the induction of apoptosis.<sup>[2]</sup> Further research is warranted to fully elucidate the clinical utility of **Ki 23057** in various cancer types.

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## References

- 1. Ki-23057 | C30H35N3O4 | CID 9850161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
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